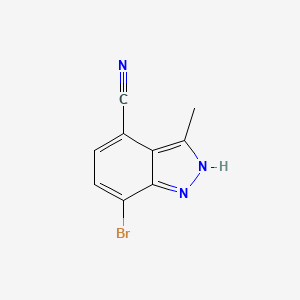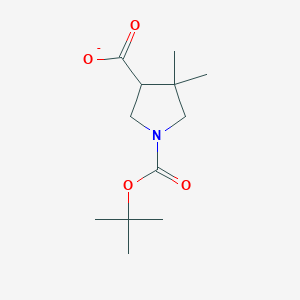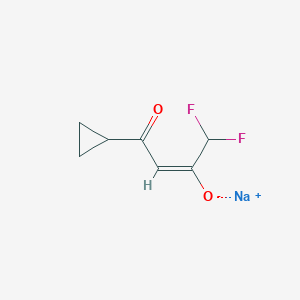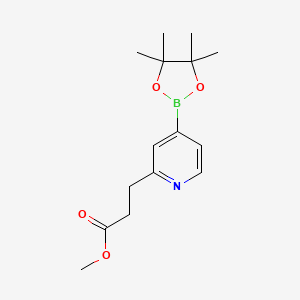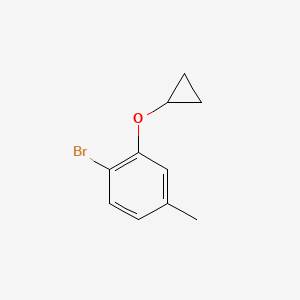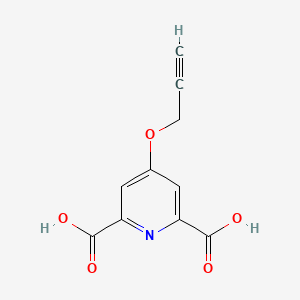![molecular formula C18H17NO5 B13915998 3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)
3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid is a chemical compound with the molecular formula C18H17NO5 and a molecular weight of 327.33 g/mol . This compound is known for its unique structure, which includes an acetyl group, an ethoxy group, and a benzoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-acetyl-2-ethoxyaniline with isocyanates to form the corresponding carbamate, which is then subjected to further reactions to introduce the benzoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The exact industrial methods can vary depending on the scale and specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Benzothiazole Derivatives: These compounds also exhibit a range of biological activities and are used in various scientific research applications.
Uniqueness
3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C18H17NO5 |
|---|---|
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
3-[(5-acetyl-2-ethoxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H17NO5/c1-3-24-16-8-7-12(11(2)20)10-15(16)19-17(21)13-5-4-6-14(9-13)18(22)23/h4-10H,3H2,1-2H3,(H,19,21)(H,22,23) |
Clé InChI |
GFOBMGVVDGTGAJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)C)NC(=O)C2=CC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


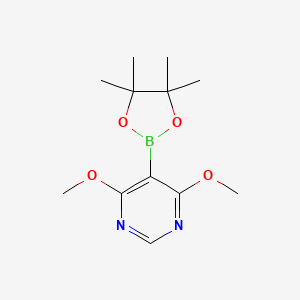
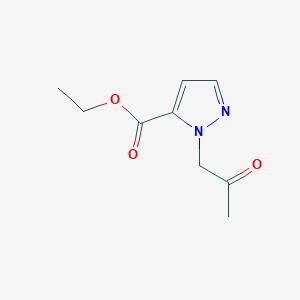
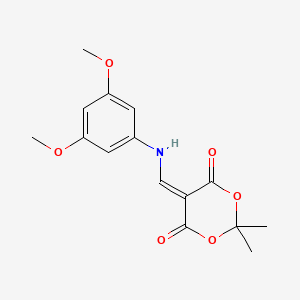
![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)

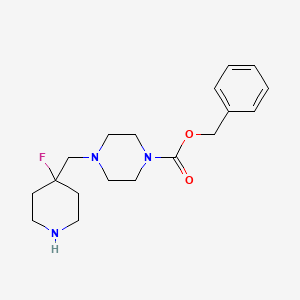
![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
